

# In-Depth Technical Guide: (S)-Piperidine-2-carboxylic Acid Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (S)-piperidine-2-carboxylic acid hydrochloride

**Cat. No.:** B1314991

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CAS Number: 2133-33-7

## A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of **(S)-piperidine-2-carboxylic acid hydrochloride**, also known as (S)-pipecolic acid hydrochloride. It is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. This document consolidates essential physicochemical data, outlines detailed experimental protocols for its synthesis and analysis, and explores its biological significance, particularly its emerging role in plant immunity.

## Physicochemical Properties

**(S)-Piperidine-2-carboxylic acid hydrochloride** is a white to off-white solid.<sup>[1]</sup> Its fundamental properties are summarized in the table below, compiled from various chemical suppliers and databases.

Property	Value	Source
CAS Number	2133-33-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>12</sub> ClNO <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	165.62 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Appearance	White to off-white solid	<a href="#">[1]</a>
Melting Point	272 °C (for the free base)	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	265.8 °C at 760 mmHg	<a href="#">[6]</a>
Flash Point	114.5 °C	<a href="#">[6]</a>
Solubility	Soluble in water	<a href="#">[4]</a> <a href="#">[5]</a>
Storage Temperature	Room Temperature or 2-8 °C	<a href="#">[1]</a> <a href="#">[4]</a>
InChI Key	AUGDEGXARBUSFU-JEDNCBNOSA-N	<a href="#">[1]</a>

## Synthesis Protocols

The synthesis of enantiomerically pure (S)-piperidine-2-carboxylic acid is of significant interest. Both chemical and enzymatic methods have been developed.

### Chemical Synthesis via Asymmetric Hydrogenation

One common approach to synthesize chiral piperidine derivatives involves the asymmetric hydrogenation of a suitable precursor. While a specific protocol for the direct synthesis of the hydrochloride salt is not readily available in a single source, a general workflow can be outlined based on established chemical principles.

#### Experimental Workflow: Asymmetric Synthesis



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Caption: Asymmetric synthesis workflow.

A detailed, analogous procedure for a related compound is described in patent literature, which can be adapted by a skilled chemist. The key step is the asymmetric hydrogenation using a chiral catalyst, such as a rhodium complex with a chiral ligand like BINAP, to establish the desired stereochemistry. The final step involves treatment with hydrochloric acid to form the hydrochloride salt.

## Enzymatic Synthesis

Enzymatic synthesis offers a highly stereoselective and environmentally friendly alternative for producing (S)-piperidine-2-carboxylic acid. A common biocatalytic route starts from L-lysine.

Experimental Protocol: Enzymatic Synthesis from L-Lysine

This protocol is based on a system utilizing L-lysine  $\alpha$ -oxidase and  $\Delta^1$ -piperideine-2-carboxylate reductase.

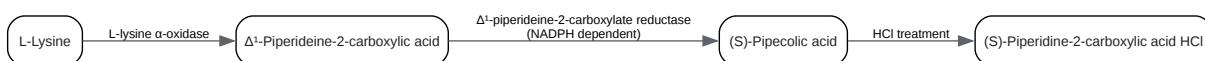
Materials:

- L-lysine
- L-lysine  $\alpha$ -oxidase (from *Trichoderma viride*)
- Recombinant *E. coli* cells co-expressing  $\Delta^1$ -piperideine-2-carboxylate reductase (from *Pseudomonas putida*) and glucose dehydrogenase (from *Bacillus subtilis*)
- Glucose
- NADP<sup>+</sup>
- FAD
- Catalase
- Tris-HCl buffer (pH 7.5)

Procedure:

- Prepare a reaction mixture containing L-lysine (55 mM), glucose (550 mM), NADP<sup>+</sup> (0.11 mM), FAD (1  $\mu$ M), L-lysine  $\alpha$ -oxidase (3.0 U/ml), and catalase (50 U/ml) in 100 mM Tris-HCl buffer (pH 7.5).
- Add a cell-free extract of the recombinant *E. coli* cells (3.0 mg-protein/ml) to the reaction mixture.
- Incubate the reaction at 30 °C with gentle agitation.
- Monitor the production of L-pipecolic acid and the consumption of L-lysine using HPLC.
- Upon completion of the reaction, purify the L-pipecolic acid from the reaction mixture.
- To obtain the hydrochloride salt, dissolve the purified L-pipecolic acid in a suitable solvent and treat with a stoichiometric amount of hydrochloric acid, followed by precipitation or crystallization.

#### Enzymatic Synthesis Workflow



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Caption: Enzymatic synthesis from L-lysine.

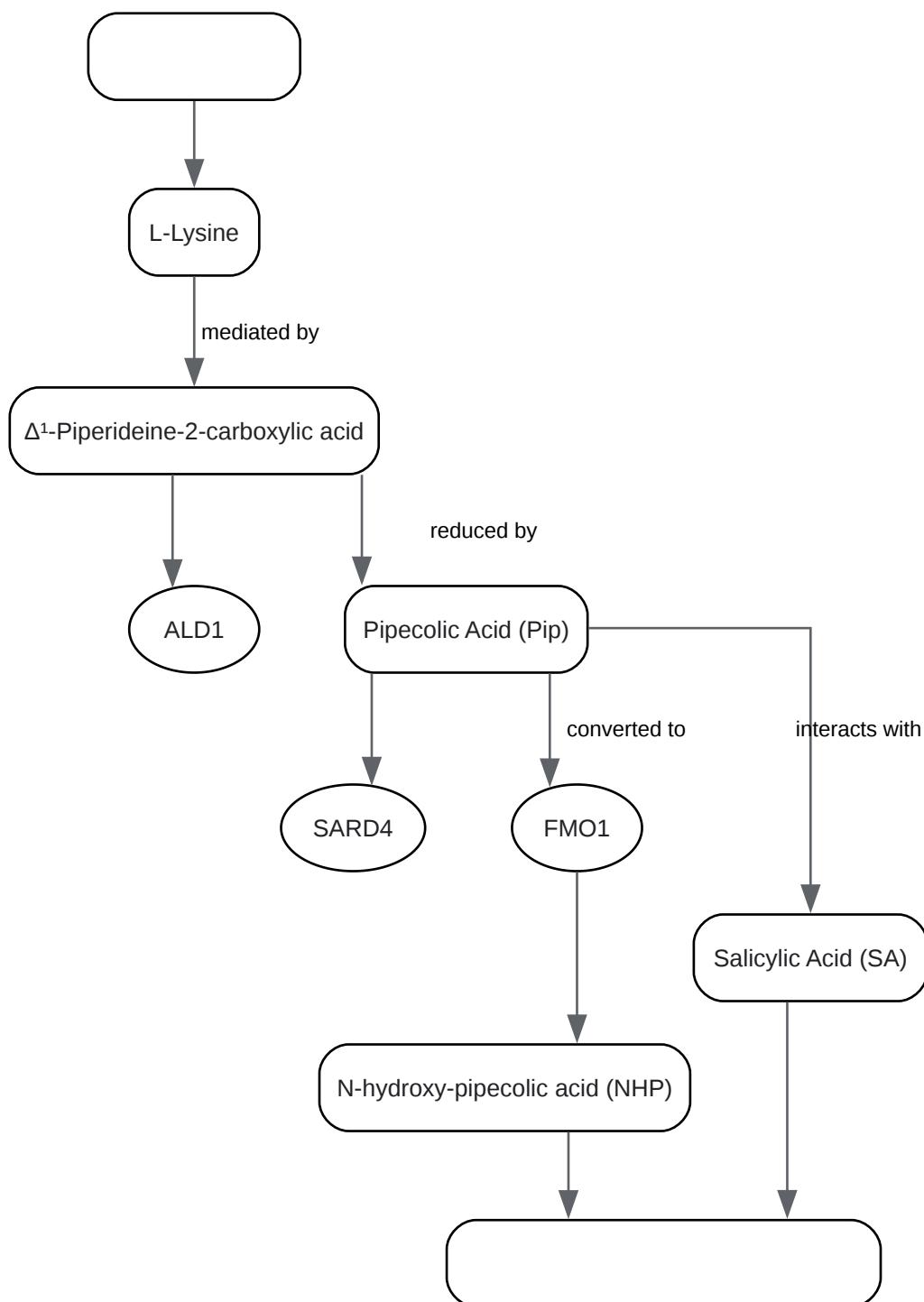
## Biological Significance and Signaling Pathway

(S)-Pipecolic acid, the free base of the title compound, is a naturally occurring amino acid derivative that plays a crucial role in various biological processes. It is a catabolite of L-lysine and is involved in neurotransmission in the mammalian brain. More recently, it has been identified as a key signaling molecule in plant immunity, particularly in Systemic Acquired Resistance (SAR).

#### Pipecolic Acid Signaling in Plant Immunity

In plants, pathogen attack triggers the biosynthesis of pipecolic acid from lysine. Pipecolic acid then acts as a mobile signal that travels throughout the plant, priming distal tissues for a more robust defense response upon subsequent pathogen challenge. This signaling cascade involves several enzymes and interacts with other defense-related signaling molecules like salicylic acid.

#### Signaling Pathway of Pipecolic Acid in Plant SAR



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Caption: Pipecolic acid signaling in plant immunity.

## Analytical Methods

The analysis of (S)-piperidine-2-carboxylic acid and its hydrochloride salt is crucial for quality control and research purposes. Chiral purity is a key parameter.

#### Experimental Protocol: Chiral Analysis by HPLC-MS/MS

A highly sensitive and stereoselective method for the determination of L-pipecolic acid in biological samples has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

#### Materials and Equipment:

- Chiral HPLC column (e.g., macrocyclic glycopeptide teicoplanin column)
- Tandem mass spectrometer with an electrospray ionization (ESI) source
- Internal standard (e.g., phenylalanine-d<sub>5</sub>)
- Plasma or other biological samples
- Deproteinization agent (e.g., acetonitrile)

#### Procedure:

- Sample Preparation: To 50 µL of plasma, add the internal standard. Deproteinize the sample, then evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.
- Chromatographic Separation: Perform enantioseparation on the chiral column. L-pipecolic acid and its D-enantiomer will have different retention times.
- Mass Spectrometric Detection: Operate the mass spectrometer in selected-reaction monitoring (SRM) mode. Monitor specific precursor-to-product ion transitions for pipecolic acid and the internal standard.
- Quantification: Generate a calibration curve using standards of known concentrations to quantify the amount of L-pipecolic acid in the samples.

#### Analytical Workflow for Chiral Purity



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Email: [info@benchchem.com](mailto:info@benchchem.com)